4-Methyl-2-oxopentanoate

Description

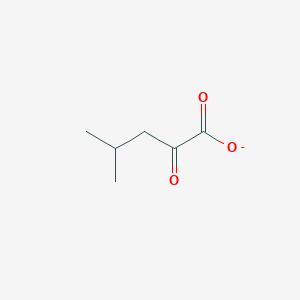

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H9O3- |

|---|---|

Poids moléculaire |

129.13 g/mol |

Nom IUPAC |

4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |

Clé InChI |

BKAJNAXTPSGJCU-UHFFFAOYSA-M |

SMILES |

CC(C)CC(=O)C(=O)[O-] |

SMILES canonique |

CC(C)CC(=O)C(=O)[O-] |

Synonymes |

2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |

Origine du produit |

United States |

Foundational & Exploratory

The Metabolic Nexus of α-Ketoisocaproic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxopentanoic acid, is a pivotal metabolic intermediate positioned at the crossroads of amino acid metabolism and cellular signaling. As the α-keto acid analog of the essential branched-chain amino acid (BCAA) leucine, KIC is not merely a transient catabolite but an active signaling molecule with profound implications for health and disease.[1] Its metabolism is intricately linked to protein synthesis, energy homeostasis, and insulin signaling. Dysregulation of the KIC metabolic pathway is the hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD) and has been increasingly implicated in prevalent conditions such as insulin resistance and type 2 diabetes.[2]

This technical guide provides a comprehensive exploration of the core aspects of the α-Ketoisocaproic acid metabolic pathway. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the biochemical reactions, regulatory mechanisms, and analytical methodologies pertinent to KIC research. The guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate pathways and workflows to facilitate advanced research and therapeutic innovation.

The Core Metabolic Pathway of α-Ketoisocaproic Acid

The metabolism of α-Ketoisocaproic acid is primarily centered around its reversible conversion from leucine and its subsequent irreversible degradation. This pathway predominantly occurs in the mitochondria of various tissues, with distinct steps being prominent in either extrahepatic tissues (like skeletal muscle) or the liver.

The initial and reversible step in leucine catabolism is the transamination of L-leucine to α-KIC, catalyzed by branched-chain aminotransferases (BCATs) .[3] This reaction utilizes α-ketoglutarate as the amino group acceptor, producing glutamate. The reversibility of this step allows for the de novo synthesis of leucine from KIC, playing a crucial role in nitrogen homeostasis.[3]

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex .[4] This multi-enzyme complex is a critical regulatory point in BCAA metabolism. A deficiency in the BCKD complex leads to the accumulation of BCAAs and their respective α-keto acids, including KIC, which is characteristic of Maple Syrup Urine Disease (MSUD).[1] Isovaleryl-CoA, the product of the BCKD reaction, can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in the synthesis of cholesterol and other lipids.[1]

Quantitative Data

A thorough understanding of the KIC metabolic pathway necessitates the examination of key quantitative parameters. The following tables summarize the available data on enzyme kinetics, physiological concentrations of KIC, and its plasma protein binding characteristics.

Table 1: Kinetic Parameters of Key Enzymes in KIC Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units) | Notes |

| BCAT | E. coli | α-Ketoisocaproate (KIC) | 0.06 ± 0.01 | - | Data from a coupled assay with L-glutamate as the amino donor.[3] |

| BCAT | E. coli | L-Glutamate | 0.82 ± 0.08 | - | Data from a coupled assay with α-Ketoisocaproate as the amino acceptor.[3] |

| BCKD Complex | Rat Kidney Mitochondria | α-Ketoisocaproate (KIC) | ~0.02-0.05 | - | Apparent Km values can be influenced by the presence of other substrates and inhibitors.[5] |

Table 2: Physiological Concentrations of α-Ketoisocaproic Acid

| Analyte | Matrix | Condition | Concentration Range |

| α-Ketoisocaproic Acid | Plasma | Healthy Adults | 20 - 75 µmol/L[6] |

| α-Ketoisocaproic Acid | Urine | Healthy Adults | Highly variable, often normalized to creatinine |

| α-Ketoisocaproic Acid | Plasma | Maple Syrup Urine Disease (MSUD) | Markedly elevated, can exceed 1000 µmol/L |

Table 3: Plasma Protein Binding of α-Ketoisocaproic Acid

| Analyte | Binding Protein | % Bound in Plasma | Displacing Agents |

| α-Ketoisocaproic Acid | Serum Albumin | ~65%[3] | Free fatty acids (e.g., oleate, stearate), other α-keto acids[7] |

Signaling Pathways Involving α-Ketoisocaproic Acid

Beyond its role as a metabolic intermediate, α-KIC, in conjunction with its parent amino acid leucine, functions as a critical signaling molecule, influencing key cellular pathways that govern cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth and metabolism.[8] Leucine, and by extension KIC through its conversion to leucine, is a potent activator of mTORC1.[9] Activation of mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]

Insulin Signaling Pathway

The interplay between KIC/leucine metabolism and insulin signaling is complex and context-dependent. While acute activation of mTORC1 by leucine can promote protein synthesis, chronic hyperactivation can lead to a negative feedback loop that impairs insulin signaling.[11] Activated S6K1 can phosphorylate insulin receptor substrate 1 (IRS-1) on inhibitory serine residues, which attenuates the downstream insulin signaling cascade, including the PI3K-Akt pathway, ultimately leading to reduced glucose uptake.[11] This mechanism is a key area of investigation in the context of insulin resistance associated with obesity and type 2 diabetes.

Experimental Protocols

Accurate and reproducible quantification of α-KIC and the activity of its metabolizing enzymes are fundamental to research in this field. This section provides detailed methodologies for key experiments.

Protocol 1: Quantification of α-Ketoisocaproic Acid in Plasma by GC-MS

This protocol describes a common method for the sensitive and specific quantification of KIC in plasma samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.[12][13]

Materials:

-

Plasma samples

-

Internal standard (e.g., [13C6]-α-Ketoisocaproic acid)

-

Perchloric acid

-

Methoxyamine hydrochloride in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Nitrogen gas supply

-

GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of the internal standard.

-

Deproteinize the sample by adding 200 µL of ice-cold perchloric acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

-

Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction.

-

Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.

-

Silylation: Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable temperature program to achieve chromatographic separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized KIC and the internal standard.

-

Protocol 2: Coupled Spectrophotometric Assay for BCAT Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of branched-chain aminotransferase (BCAT) in the direction of leucine synthesis. The production of α-ketoglutarate is coupled to the oxidation of NADH by glutamate dehydrogenase.[14]

Materials:

-

Tissue homogenate or purified BCAT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

α-Ketoisocaproic acid (KIC)

-

L-Glutamate

-

NADH

-

Ammonium chloride

-

Glutamate dehydrogenase (GDH)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing assay buffer, L-glutamate, NADH, and ammonium chloride.

-

Add the tissue homogenate or purified BCAT enzyme to the mixture.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a saturating concentration of KIC.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg protein).

-

To determine Km and Vmax, perform the assay with varying concentrations of KIC.

-

Protocol 3: Measurement of BCKD Complex Activity using α-keto[1-13C]isocaproate

This protocol outlines a sensitive, non-radioactive method for measuring the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex by quantifying the release of 13CO2 from a labeled substrate.[4][15]

Materials:

-

Mitochondrial preparations or tissue homogenates

-

Assay buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4)

-

α-keto[1-13C]isocaproate ([1-13C]KIC)

-

Cofactors: NAD+, Coenzyme A, Thiamine pyrophosphate (TPP), MgCl2

-

Perchloric acid

-

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system

Procedure:

-

Reaction Setup:

-

In a sealed reaction vial, combine the assay buffer, cofactors, and the mitochondrial preparation or tissue homogenate.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by injecting [1-13C]KIC into the sealed vial.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and CO2 Trapping:

-

Terminate the reaction by injecting perchloric acid into the vial.

-

The released 13CO2 will be present in the headspace of the vial.

-

-

GC-IRMS Analysis:

-

Analyze the headspace gas using a GC-IRMS system to determine the ratio of 13CO2 to 12CO2.

-

Calculate the amount of 13CO2 produced, which is directly proportional to the BCKD complex activity.

-

Conclusion

Alpha-Ketoisocaproic acid is a central player in cellular metabolism, with its intricate pathway influencing a wide array of physiological processes. A comprehensive understanding of KIC metabolism, from the kinetics of its enzymatic conversions to its role in complex signaling networks, is paramount for advancing our knowledge of metabolic health and disease. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the multifaceted nature of α-Ketoisocaproic acid and its potential as a therapeutic target and diagnostic biomarker. Continued investigation into this critical metabolic nexus holds the promise of novel strategies for the management of both rare and common metabolic disorders.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 3. benchchem.com [benchchem.com]

- 4. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of valine and alpha-ketoisocaproate metabolism in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Ketoisocaproic Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

4-Methyl-2-oxopentanoate biosynthesis from leucine

An In-depth Technical Guide on the Biosynthesis of 4-Methyl-2-Oxopentanoate from Leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 4-methyl-2-oxopentanoate, widely known as α-ketoisocaproate (KIC), from the essential branched-chain amino acid, leucine. KIC is a critical metabolic intermediate, standing at the crossroads of protein metabolism and cellular signaling. This document details the core metabolic pathway, including the key enzymes and their kinetics, and the physiological concentrations of the involved metabolites. Furthermore, it delves into the intricate signaling pathways, particularly the mTORC1 and insulin signaling cascades, that are modulated by leucine and KIC. Detailed experimental protocols for the key assays in this field are provided to facilitate further research. Finally, visualizations of the metabolic and signaling pathways are presented to offer a clear and concise understanding of the biochemical processes.

Core Metabolic Pathway: Leucine to 4-Methyl-2-Oxopentanoate

The conversion of L-leucine to 4-methyl-2-oxopentanoate (α-ketoisocaproate) is the initial and pivotal step in leucine catabolism. This process primarily involves a reversible transamination reaction followed by an irreversible oxidative decarboxylation.

The first step is the reversible transamination of leucine to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferase (BCAT) isoenzymes.[1] There are two main isoforms: a cytosolic (BCATc) and a mitochondrial (BCATm) form.[2] This reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding glutamate.[2]

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4] This multi-enzyme complex plays a crucial role in the commitment of branched-chain amino acids to catabolism.[3]

Quantitative Data

Understanding the quantitative aspects of this pathway is crucial for metabolic modeling and drug development. The following tables summarize key kinetic parameters of the enzymes involved and the physiological concentrations of leucine and KIC.

Table 1: Enzyme Kinetic Data for Branched-Chain Amino Acid Aminotransferase (BCAT)

| Organism/Tissue | Isoform | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| Thermus thermophilus | BCAT | 4-Methyl-2-oxovalerate | 0.043 ± 0.006 | 0.62 ± 0.03 | - | [5] |

| Thermus thermophilus | BCAT | α-Ketoglutarate | 6.59 ± 1.2 | 1.44 ± 0.07 | - | [5] |

| Human | BCATc & BCATm | Leucine | ~1 | - | - | [6] |

| Human | BCATc & BCATm | α-Ketoglutarate | 0.6 - 3 | - | - | [6] |

| Rat Astrocytes | - | Leucine (for KIC release) | 0.058 | ~2.0 nmol/mg/min | - | [7] |

Table 2: Enzyme Kinetic Data for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

| Organism/Tissue | Substrate | Ki (mM) | Notes | Reference(s) |

| Rabbit Liver | α-Ketoacid Substrates | ~0.5 | Competitive inhibition by α-chloroisocaproate | [8] |

Table 3: Physiological Concentrations of Leucine and 4-Methyl-2-Oxopentanoate (KIC)

| Analyte | Species | Tissue/Fluid | Concentration (µM) | Condition | Reference(s) |

| Leucine | Sheep | Arterial Blood | 95 | Fed | [9] |

| Leucine | Sheep | Arterial Blood | Increased from 95 | Fasted | [9] |

| KIC | Sheep | Arterial Blood | 6.5 | Fed | [9] |

| KIC | Sheep | Arterial Blood | Increased from 6.5 | Fasted | [9] |

| Leucine | Rat | Brain Hippocampus | Perfused up to 10 mM | Experimental | [10] |

| KIC | Rat | Brain Hippocampus | Perfused up to 10 mM | Experimental | [10] |

| Leucine | L6 Myotubes | Intracellular | 112 ± 3 | Basal | [11] |

| KIC | L6 Myotubes | Intracellular | 113 ± 9 | Basal | [11] |

Signaling Pathways

Leucine and its metabolite KIC are not merely metabolic intermediates but also potent signaling molecules that regulate crucial cellular processes, most notably through the mammalian target of rapamycin complex 1 (mTORC1) pathway.

Leucine/KIC and mTORC1 Signaling

Leucine is a primary and independent stimulator of mTORC1 activation.[12] This activation is crucial for promoting protein synthesis and cell growth. The signaling cascade involves the Rag GTPases, which, in response to leucine, translocate mTORC1 to the lysosomal surface where it can be activated by Rheb.[13][14] Leucine can bind to Sestrin2, disrupting its inhibitory interaction with GATOR2, leading to mTORC1 activation.[15] Another sensor for leucine is the leucyl-tRNA synthetase (LRS).[15]

Interaction with Insulin Signaling

The mTORC1 pathway activated by leucine intersects with the insulin signaling pathway. Insulin activates mTORC1 through a distinct mechanism involving the phosphorylation and inhibition of the TSC1/TSC2 complex by Akt, which in turn activates Rheb.[16] While both pathways converge on mTORC1, they are not entirely independent. For instance, the activation of S6K1, a downstream target of mTORC1, can lead to a negative feedback loop by inducing the degradation of insulin receptor substrate-1 (IRS-1), thereby causing insulin resistance.[14]

Experimental Protocols

Measurement of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol is a continuous spectrophotometric assay.

Principle: The transamination of L-leucine with α-ketoglutarate produces α-ketoisocaproate. This product is then reduced by D-2-hydroxyisocaproate dehydrogenase in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[6]

Materials:

-

Potassium phosphate buffer (25 mM, pH 7.8)

-

L-leucine solution

-

α-ketoglutarate solution

-

NADH solution

-

D-2-hydroxyisocaproate dehydrogenase

-

Tissue homogenate or purified enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-leucine, α-ketoglutarate, and NADH in a cuvette.

-

Add the D-2-hydroxyisocaproate dehydrogenase to the mixture.

-

Initiate the reaction by adding the tissue homogenate or purified enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol is a spectrophotometric assay that measures the production of NADH.

Principle: The BCKDH complex catalyzes the oxidative decarboxylation of α-ketoisocaproate, producing isovaleryl-CoA and reducing NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.[17][18]

Materials:

-

Potassium phosphate buffer (e.g., 30 mM, pH 7.5)

-

α-ketoisocaproate solution

-

Coenzyme A (CoA) solution

-

Thiamine pyrophosphate (TPP) solution

-

Magnesium chloride (MgCl2) solution

-

NAD+ solution

-

Dihydrolipoamide dehydrogenase (E3 component, if measuring the reconstituted complex)

-

Mitochondrial lysate or purified BCKDH complex

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing potassium phosphate buffer, CoA, TPP, MgCl2, and NAD+.

-

If using a reconstituted complex, add the E3 component.

-

Add the mitochondrial lysate or purified BCKDH complex to the cocktail in a cuvette.

-

Initiate the reaction by adding the substrate, α-ketoisocaproate.

-

Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

Calculate the enzyme activity based on the rate of NADH production.

Quantification of Leucine and α-Ketoisocaproate by HPLC

This protocol provides a general workflow for the analysis of leucine and KIC in biological samples.

Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties. For amino and keto acids, pre-column derivatization is often employed to enhance their detection by UV or fluorescence detectors.[19][20]

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile)

-

Derivatization reagents (e.g., o-phthalaldehyde (OPA) for primary amines, 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines)[21]

-

Standards for leucine and KIC

-

Biological samples (e.g., plasma, tissue homogenates)

-

Protein precipitation agent (e.g., methanol, perchloric acid)

Procedure:

-

Sample Preparation:

-

Deproteinize the biological sample by adding a protein precipitation agent and centrifuging to remove the precipitate.

-

Collect the supernatant.

-

-

Derivatization (if required):

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Elute the compounds using a gradient of mobile phase A and B.

-

Detect the derivatized compounds at the appropriate wavelength.

-

-

Quantification:

-

Create a standard curve using known concentrations of derivatized leucine and KIC standards.

-

Determine the concentration of leucine and KIC in the sample by comparing their peak areas to the standard curve.

-

Visualizations

Core Biosynthetic Pathway

Caption: Core pathway of 4-methyl-2-oxopentanoate biosynthesis from leucine.

Leucine-mTORC1 Signaling Pathway

Caption: Simplified Leucine signaling pathway to activate mTORC1.

Interaction of Leucine/mTORC1 and Insulin Signaling

Caption: Convergence of Leucine and Insulin signaling on mTORC1.

References

- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Astrocyte leucine metabolism: significance of branched-chain amino acid transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine and alpha-ketoisocaproate metabolism and interconversions in fed and fasted sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of alpha-ketoisocaproate and leucine on the in vivo oxidation of glutamate and glutamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. lcms.cz [lcms.cz]

- 22. agilent.com [agilent.com]

4-Methyl-2-oxopentanoate: A Key Nutrient Signal in Cellular Metabolism and Growth

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a keto acid derived from the essential amino acid leucine. Beyond its role as a metabolic intermediate, KIC has emerged as a critical nutrient signal, influencing a range of cellular processes from insulin secretion to protein synthesis. This technical guide provides a comprehensive overview of the signaling functions of KIC, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its roles. This document is intended for researchers, scientists, and drug development professionals investigating metabolic regulation and therapeutic interventions targeting nutrient-sensing pathways.

Introduction

The ability of cells to sense and respond to nutrient availability is fundamental to maintaining metabolic homeostasis and supporting cellular growth. Amino acids and their metabolites are key signaling molecules in this process. 4-Methyl-2-oxopentanoate (KIC), the α-ketoacid of leucine, has garnered significant attention for its ability to act as a potent nutrient signal. Elevated levels of KIC are associated with metabolic conditions such as insulin resistance, highlighting its physiological and pathological importance.[1] This guide delves into the intricate signaling pathways modulated by KIC, providing a detailed resource for the scientific community.

KIC Signaling Pathways

KIC exerts its signaling effects through several key pathways, primarily impacting insulin secretion from pancreatic β-cells and the mTORC1-mediated regulation of protein synthesis.

Regulation of Insulin Secretion

KIC is a potent secretagogue of insulin from pancreatic β-cells.[2][3] Its mechanism of action involves both metabolic and signaling events within the β-cell. Upon entering the cell, KIC can be transaminated back to leucine or further metabolized, leading to an increase in the ATP/ADP ratio. This change in cellular energy status leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels.[4][5] The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[4][5]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, responding to various environmental cues, including nutrients. Amino acids, and by extension KIC through its conversion to leucine, are potent activators of mTORC1. The activation of mTORC1 by amino acids is a lysosome-centric process involving the Rag GTPases and the KICSTOR complex, which is necessary for nutrient-sensing by mTORC1.[3][6]

Activated mTORC1 phosphorylates several downstream targets to promote protein synthesis, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][8] Phosphorylation of S6K1 at threonine 389 (T389) and ribosomal protein S6 (a substrate of S6K1) at serines 235/236 (S235/236) are key events in this pathway.[1][9]

Quantitative Data on KIC as a Nutrient Signal

The signaling effects of KIC are dose-dependent. The following tables summarize key quantitative data from published studies.

Table 1: Dose-Response of KIC on Insulin Secretion from Pancreatic Islets

| KIC Concentration | Insulin Secretion (relative to basal) | Reference |

| 4 mM | Threshold for stimulation | [2][3] |

| 25 mM | Maximal response | [2][3] |

Table 2: Effect of KIC on mTORC1 Signaling and Glucose Transport

| Treatment | Measured Parameter | Effect | Cell Type | Reference |

| KIC | Phosphorylation of S6 (S235/236) | Increased | L6 Myotubes | [1] |

| KIC | Insulin-stimulated glucose transport | Suppressed by ~34% | L6 Myotubes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

2-Deoxyglucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating the effect of KIC on glucose transport.[2][10][11]

Objective: To measure the rate of glucose uptake in L6 myotubes following treatment with KIC.

Materials:

-

L6 myoblasts

-

DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)

-

DMEM with 2% FBS (Differentiation Medium)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

Unlabeled 2-deoxy-D-glucose

-

Insulin

-

4-Methyl-2-oxopentanoate (KIC)

-

Phosphate-buffered saline (PBS)

-

0.1 M NaOH

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in growth medium until confluent.

-

Induce differentiation by switching to differentiation medium for 5-7 days, replacing the medium every 48 hours.

-

-

Serum Starvation:

-

Wash differentiated L6 myotubes twice with PBS.

-

Incubate in serum-free DMEM for 4-6 hours at 37°C.

-

-

KIC Treatment:

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with the desired concentrations of KIC in KRH buffer for the specified duration (e.g., 1 hour) at 37°C.

-

-

Insulin Stimulation:

-

Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add vehicle.

-

-

Glucose Uptake:

-

Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Terminate glucose uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Western Blot for Phosphorylated S6

This protocol is a generalized procedure based on standard western blotting techniques for detecting phosphorylated proteins.[12]

Objective: To determine the phosphorylation status of ribosomal protein S6 at Ser235/236 in response to KIC treatment.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (anti-phospho-S6 Ser235/236)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with KIC as required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysates.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-S6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize, the membrane can be stripped and re-probed for total S6 and a loading control (e.g., GAPDH or β-actin).

-

Conclusion

4-Methyl-2-oxopentanoate is a multifaceted nutrient signal with profound effects on key metabolic processes. Its ability to stimulate insulin secretion and modulate mTORC1 signaling underscores its importance in cellular physiology. The accumulation of KIC in metabolic disorders warrants further investigation into its role in disease pathogenesis. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to further unravel the complexities of KIC signaling and explore its potential as a therapeutic target.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KICSTOR recruits GATOR1 to the lysosome and is necessary for nutrients to regulate mTORC1. | Broad Institute [broadinstitute.org]

- 4. [Molecular mechanisms of insulin secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. VWCE modulates amino acid-dependent mTOR signaling and coordinates with KICSTOR to recruit GATOR1 to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct imaging of the recruitment and phosphorylation of S6K1 in the mTORC1 pathway in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of 4-Methyl-2-oxopentanoate in Skeletal Muscle Protein Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1] While historically viewed as a simple metabolic byproduct, KIC is now recognized as a potent signaling molecule that plays a significant role in the regulation of skeletal muscle protein synthesis.[2][3] Its ability to stimulate anabolic pathways, particularly the mechanistic target of rapamycin (mTOR) pathway, positions it as a molecule of interest for therapeutic strategies aimed at mitigating muscle wasting in various pathological conditions. This technical guide provides an in-depth exploration of KIC's core biological functions, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of the primary signaling cascades involved.

Core Metabolic Pathway: Leucine Catabolism

4-Methyl-2-oxopentanoate is the initial keto acid formed from the reversible transamination of leucine, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1] This is the first step in leucine degradation. Subsequently, KIC is typically committed to irreversible decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[1] The carbon skeleton can then enter the Krebs cycle for energy production.[1][4] Crucially, the reversible nature of the initial transamination allows KIC to be converted back into leucine, a mechanism that is fundamental to its anabolic effects in skeletal muscle.[5]

Signaling Mechanisms: KIC and the mTORC1 Pathway

KIC acts as a potent nutrient signal to stimulate skeletal muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[2][3] The prevailing evidence suggests that this effect is largely mediated by the intracellular conversion of KIC back to leucine via the BCAT2 enzyme.[5] Leucine then directly activates mTORC1.

Activated mTORC1 is a master regulator of protein synthesis and cell growth.[6][[“]] It phosphorylates two key downstream effectors:

-

Ribosomal Protein S6 Kinase 1 (p70S6K): Phosphorylation of p70S6K leads to its activation, which in turn phosphorylates the ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing the synthesis of ribosomal proteins and biogenesis.[8]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E).[3] mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to dissociate from eIF4E.[3][9] The released eIF4E can then bind to eIF4G, forming the active eIF4F complex, which is a critical rate-limiting step for the initiation of cap-dependent mRNA translation.[3]

The administration of KIC has been shown to increase the phosphorylation of both 4E-BP1 and eIF4G, leading to a greater abundance of the active eIF4G•eIF4E complex and a subsequent increase in protein synthesis.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of KIC on skeletal muscle protein synthesis and related parameters.

Table 1: In Vivo Effects of KIC on Skeletal Muscle Protein Synthesis

| Species | Model | KIC Administration | Key Findings | Reference |

|---|---|---|---|---|

| Porcine | Neonatal Pigs | 400 μmol/kg/h infusion for 60 min | Increased skeletal muscle protein synthesis. | [3][10] |

| Increased phosphorylation of 4E-BP1 and eIF4G. | [3] | |||

| Increased formation of active eIF4G•eIF4E complexes. | [3] | |||

| Increased plasma leucine levels. | [3][10] |

| Rat | Starved | Perfusion with 0.2 mM [1-14C]-leucine | By 90 min, apparent rates of 14CO2 release were 4.12 nmol/g muscle/min. |[11] |

Table 2: In Vitro Effects of KIC on Muscle Cells

| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| L6 Myotubes | KIC | 200 μM | Not specified | Suppressed insulin-stimulated glucose transport by ~34%. | [5] |

| KIC + Rapamycin | 200 μM KIC, 50 nM Rapamycin | Not specified | Attenuated the inhibitory effect of KIC on glucose transport. | [5] | |

| C2C12 Myotubes | KIC | 1 mM | 24 h | Regulated protein turnover. | [12] |

| | KIC | 0.1 - 1 mM | 48 h | Dose-dependently affected myostatin protein expression. |[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of KIC's role in muscle protein synthesis.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis with Stable Isotopes

This protocol describes a primed, constant infusion of isotopically labeled KIC to determine the fractional synthetic rate (FSR) of muscle protein.[13][14]

Objective: To quantify the rate of muscle protein synthesis in vivo.

Materials:

-

Sterile, isotopically labeled KIC (e.g., α-[1-¹³C]KIC)

-

Infusion pumps

-

Catheters for venous infusion and arterialized blood sampling

-

Heated hand box (~60°C)

-

Muscle biopsy needles

-

Liquid nitrogen

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Subject Preparation: Subjects fast overnight (8-10 hours) before the study.[14]

-

Catheterization: Insert a catheter into an antecubital vein for the tracer infusion. Insert a second catheter into a contralateral dorsal hand vein for "arterialized" blood sampling, with the hand placed in a heating box.[14]

-

Priming Dose: Administer a priming bolus of labeled KIC to rapidly achieve isotopic equilibrium.

-

Constant Infusion: Begin a continuous intravenous infusion of the labeled KIC tracer.[15][16]

-

Biopsies and Sampling:

-

Obtain a baseline muscle biopsy (e.g., from the vastus lateralis) at the start of the measurement period.

-

Collect arterialized blood samples at regular intervals to measure plasma tracer enrichment.

-

Obtain a second muscle biopsy from the same muscle at the end of the infusion period (e.g., after 3-6 hours).[14]

-

-

Sample Processing: Immediately freeze muscle tissue in liquid nitrogen. Process blood to separate plasma.

-

Analysis: Use GC-MS to measure the isotopic enrichment of the tracer in the plasma (precursor pool) and incorporated into the muscle protein.[17]

-

Calculation: Calculate the Fractional Synthesis Rate (FSR) using the formula:

-

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

-

Where E_p1 and E_p2 are the enrichments in bound muscle protein at the first and second biopsies, E_precursor is the average enrichment in the precursor pool (plasma KIC or intracellular leucine), and t is the time in hours between biopsies.[14]

-

Protocol 2: In Vitro Assessment of KIC on Myotubes

This protocol uses the C2C12 cell line to investigate the direct effects of KIC on muscle cell protein synthesis and signaling.

Objective: To assess the impact of KIC on protein synthesis and mTORC1 signaling in cultured muscle cells.

Materials:

-

C2C12 myoblasts

-

Growth Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Differentiation Medium: DMEM, 2% Horse Serum (HS), 1% penicillin-streptomycin.[14]

-

4-Methyl-2-oxopentanoate (KIC) solution

-

Puromycin for SUnSET (Surface Sensing of Translation) method.[12][14]

-

Reagents for Western blotting (lysis buffer, antibodies for puromycin, p-p70S6K, p-4E-BP1, etc.).[12]

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in growth medium until they reach ~80-90% confluency.

-

Differentiation: Switch to differentiation medium to induce the fusion of myoblasts into multinucleated myotubes. Allow 4-6 days for mature myotubes to form.

-

Treatment: Treat mature myotubes with various concentrations of KIC (e.g., 0.1-1 mM) for a specified duration (e.g., 24-48 hours).[12] Include appropriate controls (vehicle, positive control like leucine).

-

Protein Synthesis Assay (SUnSET):

-

Towards the end of the KIC treatment period, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the medium for a short pulse (10-30 minutes).[12]

-

Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, terminating translation.

-

Immediately wash cells with ice-cold PBS and harvest for Western blot analysis.

-

-

Western Blotting:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe one membrane with an anti-puromycin antibody to detect the amount of puromycin-labeled peptides, which is proportional to the global rate of protein synthesis.

-

Probe parallel membranes with antibodies against key signaling proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) to assess mTORC1 pathway activation.[18]

-

Normalize band intensities to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

4-Methyl-2-oxopentanoate is a key leucine metabolite that functions as a significant signaling molecule in skeletal muscle. By stimulating the mTORC1 pathway, largely through its conversion back to leucine, KIC enhances translation initiation and increases the rate of muscle protein synthesis.[3][5] This anabolic potential makes KIC and its metabolic pathways a compelling area for research and a potential target for drug development professionals seeking to counteract muscle wasting associated with aging, cachexia, and disuse. The experimental protocols outlined in this guide provide a robust framework for further elucidating the precise mechanisms and therapeutic utility of this multifaceted molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]

- 7. consensus.app [consensus.app]

- 8. Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 17. Muscle Protein Synthesis Response to Exercise Training In Obese, Older Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methyl-2-oxopentanoate: Nomenclature, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-oxopentanoate, a critical intermediate in the metabolism of the essential amino acid L-leucine, has garnered significant attention in biomedical research. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, metabolic pathways, and its role in cellular signaling. Detailed experimental protocols for its quantification in biological matrices are provided, alongside visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of its biological context. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Nomenclature and Synonyms

4-Methyl-2-oxopentanoate is known by a variety of names across different nomenclature systems and in scientific literature. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear scientific communication. The compound's IUPAC name is 4-methyl-2-oxopentanoic acid.[1][2] One of its most common synonyms is α-Ketoisocaproic acid (α-KIC or KIC).[1][3][4] It is also referred to as 2-Oxoisocaproic acid.[1][3] The conjugate base is referred to as 4-methyl-2-oxopentanoate or α-ketoisocaproate.[4][5]

A summary of its various identifiers is presented in Table 1.

Table 1: Synonyms and Identifiers for 4-Methyl-2-oxopentanoate

| Identifier Type | Value |

| IUPAC Name | 4-methyl-2-oxopentanoic acid |

| Common Synonyms | α-Ketoisocaproic acid (α-KIC), 2-Oxoisocaproic acid, Ketoleucine, 4-Methyl-2-oxovaleric acid |

| CAS Number | 816-66-0 |

| Molecular Formula | C₆H₁₀O₃ |

| InChI Key | BKAJNAXTPSGJCU-UHFFFAOYSA-N |

| Other Names | 2-Keto-4-methylvaleric acid, Isopropylpyruvic acid, 4-MOP, 2-Ketoisocaproate, 4-methyl-2-Oxovalerate |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Methyl-2-oxopentanoate is essential for its handling, analysis, and use in experimental settings. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of 4-Methyl-2-oxopentanoate

| Property | Value | Reference |

| Molar Mass | 130.14 g/mol | [1][6] |

| Appearance | Liquid, Pale yellow liquid | [1][3] |

| Melting Point | 8 - 10 °C | [1] |

| Boiling Point | 85 °C at 13 mmHg | |

| Density | 1.055 g/cm³ | |

| Water Solubility | 90 mg/mL | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO (90 mg/mL), and dimethylformamide | [6] |

| pKa (Strongest Acidic) | 3.53 |

Biological Significance and Metabolic Pathways

4-Methyl-2-oxopentanoate is a key metabolic intermediate in the catabolic pathway of the branched-chain amino acid L-leucine.[4] This pathway is crucial for energy homeostasis and protein metabolism.

L-Leucine Catabolism

The breakdown of L-leucine is initiated by the reversible transamination of L-leucine to 4-Methyl-2-oxopentanoate, a reaction catalyzed by branched-chain aminotransferases (BCAT). This initial step is followed by the irreversible oxidative decarboxylation of 4-Methyl-2-oxopentanoate to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This is the rate-limiting step in leucine catabolism. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.

An accumulation of 4-Methyl-2-oxopentanoate and other branched-chain keto acids in the body is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder caused by a deficiency in the BCKD complex.[3] This buildup leads to severe neurological damage and other clinical manifestations.

Figure 1: Simplified diagram of the L-leucine catabolism pathway.

Role in Cellular Signaling

4-Methyl-2-oxopentanoate has been shown to influence key cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Elevated levels of 4-Methyl-2-oxopentanoate can activate the mTORC1 complex, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This disruption of the insulin signaling cascade can impair glucose uptake and is implicated in the pathophysiology of insulin resistance and type 2 diabetes.

Figure 2: Influence of 4-Methyl-2-oxopentanoate on the mTOR signaling pathway.

Experimental Protocols

Accurate quantification of 4-Methyl-2-oxopentanoate in biological samples is crucial for research into metabolic diseases. Below are detailed protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 4-Methyl-2-oxopentanoate in Plasma by GC-MS

This method requires derivatization to increase the volatility of the analyte.

a) Sample Preparation and Extraction:

-

To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Deproteinize the sample by adding 400 µL of ice-cold methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

b) Derivatization:

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 60°C for 60 minutes to protect the keto group.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for another 30 minutes to silylate the carboxylic acid group.

c) GC-MS Analysis:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Figure 3: Experimental workflow for GC-MS analysis of 4-Methyl-2-oxopentanoate.

Quantification of 4-Methyl-2-oxopentanoate in Serum and Muscles by LC-MS/MS

This method offers high sensitivity and often does not require derivatization.

a) Sample Preparation and Extraction:

-

For serum or muscle homogenate, add an internal standard.

-

Extract the analytes by adding 4 volumes of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

Conclusion

4-Methyl-2-oxopentanoate is a multifaceted molecule with a central role in amino acid metabolism and cellular signaling. Its accurate identification and quantification are paramount for advancing our understanding of metabolic disorders such as Maple Syrup Urine Disease and insulin resistance. The nomenclature, physicochemical data, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The visualization of its metabolic and signaling pathways further aids in contextualizing its biological importance. Further research into the precise molecular mechanisms by which 4-Methyl-2-oxopentanoate influences cellular processes will be critical for the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantification of 4-Methyl-2-oxopentanoate in Plasma

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxopentanoate, also known as α-ketoisocaproic acid (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine.[1][2] Its concentration in plasma is a key biomarker for monitoring metabolic health and disease. Elevated levels of 4-methyl-2-oxopentanoate are a primary diagnostic marker for Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] Furthermore, emerging evidence from metabolomic studies has linked elevated concentrations of this keto acid to insulin resistance and an increased risk of type 2 diabetes, making its accurate quantification crucial for research in metabolic disorders and drug development.[1][3]

This document provides detailed application notes and protocols for the robust quantification of 4-methyl-2-oxopentanoate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Leucine Catabolism

4-Methyl-2-oxopentanoate is formed from leucine via a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT). It is subsequently oxidatively decarboxylated by the BCKDH complex to form isovaleryl-CoA. A deficiency in the BCKDH enzyme is the underlying cause of MSUD, leading to the accumulation of branched-chain amino acids and their corresponding ketoacids, including 4-methyl-2-oxopentanoate.[1]

Experimental Protocols

Accurate quantification of 4-methyl-2-oxopentanoate requires meticulous sample handling and preparation. The following sections detail the recommended protocols for plasma collection and analysis by LC-MS/MS and GC-MS.

Protocol 1: Plasma Sample Collection and Handling

Proper sample collection and storage are critical to ensure the stability and integrity of the analyte.

-

Anticoagulant Selection: Collect whole blood in tubes containing EDTA as the anticoagulant. EDTA is the most frequently recommended choice for metabolomics studies as it demonstrates minimal interference.[4] Heparin may interfere with certain analytical methods, and citrate is not recommended due to sample dilution effects.[4]

-

Plasma Separation: Within one hour of collection, separate plasma from whole blood by centrifugation at 2,000 x g for 15 minutes at 4°C.

-

Storage: Immediately transfer the plasma supernatant to clean, labeled polypropylene tubes and store frozen at -80°C until analysis to ensure analyte stability.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids. Derivatization may be employed to enhance chromatographic performance and detection sensitivity.[5]

-

Materials and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

4-Methyl-2-oxopentanoate certified reference standard

-

Stable isotope-labeled internal standard (IS), e.g., 4-Methyl-2-oxopentanoate-¹³C₆

-

(Optional, for derivatization) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or similar derivatizing agent.[6]

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis or derivatization.

-

-

Derivatization (Optional, if required):

-

Dry the supernatant from the previous step under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., PFBHA in a suitable buffer).

-

Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to complete the reaction.[6]

-

After incubation, the sample is ready for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumental Parameters (Example):

-

LC System: UPLC or HPLC system

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column may be used depending on the chosen methodology.[7][8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Gradient: Develop a suitable gradient to resolve 4-methyl-2-oxopentanoate from other plasma components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte-dependent).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for the native analyte and the internal standard.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of the 4-methyl-2-oxopentanoate standard into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Process calibrators and quality control (QC) samples alongside the unknown plasma samples.

-

Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

-

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires a mandatory derivatization step to increase the volatility and thermal stability of the keto acid. A two-step oximation-silylation is the most common and robust approach.[1][5]

-

Materials and Reagents:

-

Ethyl acetate (GC grade)

-

Pyridine (GC grade)

-

Methoxyamine hydrochloride (MOX)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

4-Methyl-2-oxopentanoate certified reference standard

-

Stable isotope-labeled internal standard (IS)

-

-

Sample Preparation (Extraction and Derivatization):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard.

-

Deproteinize the sample by adding 10 µL of 6M HCl, followed by 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Dry the organic extract completely under a stream of nitrogen. This step is critical as moisture interferes with silylation.[9]

-

-

Derivatization Step 1 (Oximation):

-

Derivatization Step 2 (Silylation):

-

GC-MS Instrumental Parameters (Example):

-

GC System: Gas chromatograph with an autosampler.

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temp 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[9]

-

Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and internal standard.

-

-

Quantification:

-

Prepare, extract, and derivatize a calibration curve and QC samples in a surrogate matrix alongside the unknown samples.

-

Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data and Method Performance

The following tables summarize reported performance characteristics for the quantification of 4-methyl-2-oxopentanoate in plasma and similar matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods

| Parameter | Reported Value | Matrix | Citation |

| Linearity (r²) | > 0.997 | Rat Plasma | [6] |

| > 0.99 | Dried Blood Spot | [10] | |

| Limit of Detection (LOD) | 0.01 - 1 µM (range for keto acids) | Rat Plasma | [6] |

| 1 µM | Dried Blood Spot | [10] | |

| Limit of Quantification (LOQ) | 1.4 nM - 10 mM (general metabolomics) | Serum/Plasma | [11] |

| Precision (%CV / RSD) | 1.1 - 4.7% | Rat Plasma | [6] |

| Within 20% (general metabolomics) | Serum/Plasma | [11] | |

| Accuracy / Recovery (%) | 96 - 109% | Rat Plasma | [6] |

| 80 - 120% (general metabolomics) | Serum/Plasma | [11] |

Table 2: Performance Characteristics of GC-MS Methods

| Parameter | Reported Value | Matrix | Citation |

| Limit of Detection (LOD) | 70 fmol per injection (S/N=3) | Rat Plasma | [2] |

| Limit of Quantification (LOQ) | ~50 nM | Rat Plasma | [2] |

| Intra-day Precision (%RSD) | 6.5% | Rat Plasma | [2] |

| Inter-day Precision (%RSD) | 5.4% | Rat Plasma | [2] |

| Intra-day Accuracy (%RE) | < 6.4% | Rat Plasma | [2] |

| Inter-day Accuracy (%RE) | < 3.8% | Rat Plasma | [2] |

Expected Plasma Concentrations

Data on a definitive reference range for 4-methyl-2-oxopentanoate in the plasma of healthy individuals is limited, and further research is needed for standardization.[1] However, its concentration is known to be significantly elevated in patients with MSUD. High concentrations are also associated with insulin resistance and type 2 diabetes in humans.[3] The provided analytical methods are sufficiently sensitive to quantify basal levels in healthy subjects and to detect pathological elevations.

References

- 1. benchchem.com [benchchem.com]

- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 3. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids | Semantic Scholar [semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposome-Explorer - 4-Methyl-2-oxovaleric acid (Compound) [exposome-explorer.iarc.fr]

- 10. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 4-Methyl-2-oxopentanoate using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a key branched-chain keto acid (BCKA) derived from the transamination of the essential amino acid L-leucine. As a critical intermediate in amino acid metabolism, the accurate quantification of 4-methyl-2-oxopentanoate in biological matrices is crucial for the study of various physiological and pathological conditions. Elevated levels of this metabolite are a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1] Furthermore, 4-methyl-2-oxopentanoate is implicated in signaling pathways, such as the mTOR pathway, which regulates cell growth and protein synthesis.[2]

This document provides detailed application notes and protocols for the determination of 4-methyl-2-oxopentanoate using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The methodologies outlined below are designed to offer a range of options in terms of sensitivity, selectivity, and instrumentation, catering to diverse research and drug development needs.

Comparative Overview of HPLC Methods

The selection of an appropriate analytical method for 4-methyl-2-oxopentanoate quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section provides a comparative summary of three common HPLC-based methods.

Table 1: Quantitative Data Comparison for 4-Methyl-2-oxopentanoate HPLC Methods

| Parameter | HPLC-UV (with NPD Derivatization) | HPLC-Fluorescence (with DMB Derivatization) | LC-MS/MS |

| Linearity Range | 0.2 - 100 µg/mL | 50 nM - 5 µM | Typically wide, e.g., ng/mL to µg/mL range |

| Limit of Detection (LOD) | 0.045 - 2.5 µg/mL | 1.3 - 5.4 nM | High sensitivity, often in the low ng/mL to pg/mL range |

| Limit of Quantification (LOQ) | 0.15 - 0.8 µg/mL | 4.2 - 18 nM | High sensitivity, often in the low ng/mL to pg/mL range |

| Precision (RSD) | 1.1 - 2.2% | Intra-day: 2.9–6.6%, Inter-day: 5.2–10.7% | Typically <15% |

| Derivatization Required | Yes (Pre-column) | Yes (Pre-column) | Not typically required |

| Selectivity | Moderate | High | Very High |

| Instrumentation Cost | Low to Moderate | Moderate | High |

Experimental Protocols

The following section details the experimental procedures for sample preparation and analysis using the three highlighted HPLC methods.

Protocol 1: HPLC-UV with 4-Nitro-1,2-phenylenediamine (NPD) Derivatization

This method is a robust and cost-effective approach suitable for routine quantification of 4-methyl-2-oxopentanoate. Derivatization with NPD enhances the UV absorbance of the keto acid, allowing for sensitive detection.[3][4]

Materials:

-

4-Nitro-1,2-phenylenediamine (NPD)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid-sodium acetate buffer (pH 3)

-

4-Methyl-2-oxopentanoate standard

-

Biological sample (e.g., serum, plasma)

Sample Preparation and Derivatization:

-

Protein Precipitation: To 1.0 mL of serum, add 2.0 mL of cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Derivatization Reaction:

-

Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Column: Zorbax C18 (or equivalent), 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (42:56:2, v/v/v)[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Protocol 2: HPLC-Fluorescence with 1,2-Diamino-4,5-methylenedioxybenzene (DMB) Derivatization

This highly sensitive method is ideal for detecting low concentrations of 4-methyl-2-oxopentanoate. DMB reacts with the α-keto acid to form a highly fluorescent derivative.[6][7]

Materials:

-

1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

-

Sodium sulfite

-

2-Mercaptoethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (65 mM)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

4-Methyl-2-oxopentanoate standard

-

Biological sample (e.g., cell extract, deproteinized plasma)

Sample Preparation and Derivatization:

-

DMB Reagent Preparation: Prepare a solution containing 1.6 mg of DMB·2HCl in 1.0 mL of a solution comprised of 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[7]

-

Protein Precipitation: Use a suitable method for protein removal, such as methanol precipitation as described in Protocol 1.

-

Derivatization Reaction:

-

Dilution: Dilute the reaction mixture fivefold with 65 mM NaOH solution to obtain a single peak for analysis.[7]

-

Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and a suitable buffer. The exact composition should be optimized for the specific α-keto acids of interest.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Fluorescence detector with excitation at 350 nm and emission at 410 nm.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest selectivity and sensitivity, often eliminating the need for derivatization. This method is particularly useful for complex matrices and for quantifying multiple analytes simultaneously.

Materials:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

4-Methyl-2-oxopentanoate standard

-

Internal standard (e.g., isotopically labeled 4-methyl-2-oxopentanoate)

-

Biological sample (e.g., plasma, urine)

Sample Preparation:

-

Internal Standard Addition: Add an appropriate amount of internal standard to the sample.

-

Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

-

MRM Transitions: Specific precursor-to-product ion transitions for 4-methyl-2-oxopentanoate and its internal standard must be determined and optimized.

-

Visualizations